1-(2-Bromophenyl)-2-methylpropan-2-amine
Overview
Description
1-(2-Bromophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines. It features a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields of scientific research due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-amine typically involves the bromination of a suitable precursor followed by amination. One common method is the bromination of 2-methylpropan-2-amine using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Sodium amide (NaNH2) or sodium methoxide (NaOCH3).
Major Products Formed
Electrophilic Aromatic Substitution: Brominated derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Nucleophilic Substitution: Substituted amines, thiols, or ethers.
Scientific Research Applications
1-(2-Bromophenyl)-2-methylpropan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can influence the compound’s binding affinity to receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-methylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-methylpropan-2-amine: Contains a fluorine atom on the phenyl ring.
1-(2-Iodophenyl)-2-methylpropan-2-amine: Features an iodine atom on the phenyl ring.
Uniqueness
1-(2-Bromophenyl)-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-methylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOQONCOSDNAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.